molecular formula C17H19Cl2N3O2 B2911622 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097897-29-3

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No. B2911622
M. Wt: 368.26
InChI Key: PRJBDELBULATIT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a selective antagonist of the CB1 receptor, which is a component of the endocannabinoid system. The endocannabinoid system is known to play a critical role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. As such, DPA has been investigated for its potential therapeutic applications in a range of conditions, including obesity, addiction, and chronic pain.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine to form the target compound.

Starting Materials
2,4-dichlorophenol, chloroacetyl chloride, N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine

Reaction
Step 1: 2,4-dichlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,4-dichlorophenoxyacetyl chloride., Step 2: N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and the product is extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the target compound, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide.

Mechanism Of Action

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exerts its effects through selective antagonism of the CB1 receptor. The CB1 receptor is a component of the endocannabinoid system and is involved in a range of physiological processes, including pain sensation, mood regulation, and appetite control. By blocking the CB1 receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate these processes and potentially provide therapeutic benefits.

Biochemical And Physiological Effects

Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate a range of physiological processes, including food intake, body weight, and pain sensation. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it is a selective antagonist of the CB1 receptor, meaning that it can specifically target this receptor without affecting other components of the endocannabinoid system. However, one limitation of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it has relatively low potency compared to other CB1 antagonists, meaning that higher doses may be required to achieve therapeutic effects.

Future Directions

There are several potential avenues for future research on 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide. One area of interest is its potential as a treatment for obesity and addiction, which could have significant clinical implications. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and its effects on the endocannabinoid system. Finally, the development of more potent and selective CB1 antagonists could help to improve the efficacy and safety of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and other compounds targeting the endocannabinoid system.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for obesity. Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can reduce food intake and body weight in animal models, suggesting that it may be an effective treatment for obesity. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been investigated for its potential as a treatment for addiction, with promising results in animal models of drug addiction.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c18-12-2-7-16(15(19)10-12)24-11-17(23)21-13-3-5-14(6-4-13)22-9-1-8-20-22/h1-2,7-10,13-14H,3-6,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBDELBULATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

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